molecular formula C10H9F5N2 B1408660 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine CAS No. 1707358-19-7

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Cat. No. B1408660
M. Wt: 252.18 g/mol
InChI Key: KKTKYPANTDVQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a pyrrolidine ring, both of which are substituted with fluorine atoms. The compound is also known as DFP-10825 and has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, which may be responsible for its anticancer activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine have been studied in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to have an inhibitory effect on the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine in lab experiments is its potential anticancer activity. The compound can be used to study the mechanisms of cancer cell growth and to develop new drugs for the treatment of cancer. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine. One direction is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to study the compound's mechanism of action and its potential use as a drug candidate for the treatment of cancer. Additionally, the compound's toxicity and safety profile could be further investigated to determine its potential use in clinical trials.

Scientific Research Applications

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine has been studied for its potential applications in various fields of scientific research. It has been reported to have anticancer activity and has been investigated as a potential drug candidate for the treatment of cancer. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5N2/c11-9(12)2-4-17(6-9)8-5-16-3-1-7(8)10(13,14)15/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTKYPANTDVQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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